Oltipraz-d3
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Overview
Description
Oltipraz-d3 is a deuterium-labeled derivative of Oltipraz, a synthetic dithiolethione. It is primarily used in scientific research due to its unique properties, including its ability to inhibit hypoxia-inducible factor-1 alpha activation and activate nuclear factor erythroid 2-related factor 2 . The compound has a molecular formula of C8H3D3N2S3 and a molecular weight of 229.36 g/mol .
Preparation Methods
Oltipraz-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Oltipraz molecule. The synthetic route involves the deuteration of Oltipraz, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium . The industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving specialized equipment and conditions to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Oltipraz-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oltipraz-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Oltipraz.
Medicine: Explored for its potential chemopreventive properties, particularly in preventing liver injury and inhibiting tumor growth
Industry: Utilized in the development of new therapeutic agents and in the study of drug metabolism.
Mechanism of Action
Oltipraz-d3 exerts its effects through several mechanisms:
Inhibition of Hypoxia-Inducible Factor-1 Alpha: This compound inhibits the activation of hypoxia-inducible factor-1 alpha in a time-dependent manner, completely abrogating its induction at concentrations of 10 μM or higher.
Activation of Nuclear Factor Erythroid 2-Related Factor 2: This compound is a potent activator of nuclear factor erythroid 2-related factor 2, which plays a crucial role in cellular defense mechanisms against oxidative stress.
Induction of Detoxification Enzymes: The compound induces the expression of phase II detoxification enzymes, enhancing the body’s ability to detoxify harmful substances.
Comparison with Similar Compounds
Oltipraz-d3 is unique compared to other similar compounds due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Epoxyazadiradione: Another natural compound with anti-tumorigenic properties.
This compound’s unique properties make it a valuable tool in scientific research, particularly in the study of drug metabolism and chemoprevention.
Properties
Molecular Formula |
C8H6N2S3 |
---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
5-pyrazin-2-yl-4-(trideuteriomethyl)dithiole-3-thione |
InChI |
InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3/i1D3 |
InChI Key |
CKNAQFVBEHDJQV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SSC1=S)C2=NC=CN=C2 |
Canonical SMILES |
CC1=C(SSC1=S)C2=NC=CN=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.